2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 4-oxo group at position 4 and a propyl substituent at position 3 on the pyrimidine core. The structure is further modified by a sulfanyl-linked acetamide moiety attached to a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S2/c1-2-7-24-16(26)15-13(6-8-27-15)23-17(24)28-10-14(25)22-12-5-3-4-11(9-12)18(19,20)21/h3-6,8-9H,2,7,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMJLNZNUXMMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: This can be achieved through alkylation reactions using propyl halides.
Attachment of the Sulfanyl Group:
Formation of the Acetamide Linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Introduction of the Trifluoromethylphenyl Group: This step can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, organometallics, and various catalysts (e.g., palladium, copper) are used under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the thieno[3,2-d]pyrimidine core.
Medicine: Potential therapeutic applications due to its biological activity, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The trifluoromethylphenyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Key Comparisons:
- Core Modifications: The target compound has a 4-oxo-3-propyl group on the thienopyrimidine core, whereas 3c () features a 4-aminophenyl substitution. The 4-oxo group may enhance hydrogen-bonding interactions with target proteins, while the propyl chain could improve lipophilicity . describes a compound with a 4-methylphenyl group at position 3 and a 4-(trifluoromethoxy)phenyl acetamide.
Acetamide Substituents :
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives
Biological Activity
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex heterocyclic compound belonging to the thienopyrimidine class. Its unique structure incorporates a thieno[3,2-d]pyrimidine core, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 387.4 g/mol. The structure includes a thieno[3,2-d]pyrimidine moiety and an acetamide group, contributing to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H12F3N3O2S |
| Molecular Weight | 387.4 g/mol |
| Purity | ≥95% |
The biological activity of thienopyrimidine derivatives often involves the inhibition of key enzymes or receptors involved in cellular processes. For instance, compounds in this class have been shown to inhibit kinases such as MEK1/2, leading to reduced proliferation in cancer cell lines.
- Inhibition of Kinases : The compound may inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway that regulates cell division and survival. In vitro studies have demonstrated that similar compounds can effectively inhibit the proliferation of leukemia cells at low concentrations (e.g., IC50 values around 0.3 µM) .
Biological Activity Studies
Research has indicated that derivatives of thienopyrimidine exhibit a range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties. Below are notable findings from various studies:
-
Anti-Cancer Activity :
- In vitro assays have shown that related compounds can significantly inhibit the growth of various cancer cell lines including acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells .
- The mechanism involves down-regulation of phospho-ERK1/2 levels and subsequent effects on downstream signaling pathways.
- Enzyme Inhibition :
Case Studies
A series of case studies have been documented regarding the biological effects of thienopyrimidine derivatives:
- Case Study on MEK Inhibition :
- Antioxidant Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
